2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step may involve the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family may interact with enzymes or receptors, modulating their activity. The fluorobenzyl and methoxyphenyl groups could enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.
2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with the methoxy group in a different position.
2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one: Lacks the methoxy group.
Uniqueness
The presence of both fluorobenzyl and methoxyphenyl groups in 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one may confer unique chemical and biological properties, such as enhanced stability, increased lipophilicity, and improved binding affinity to biological targets.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-23-17-8-3-2-7-15(17)16-9-10-18(22)21(20-16)12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTNMKAEVKZKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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